molecular formula C5H4Cl3NO2S B11864665 4-Chloropyridine-3-sulfonyl chloride hydrochloride

4-Chloropyridine-3-sulfonyl chloride hydrochloride

Cat. No.: B11864665
M. Wt: 248.5 g/mol
InChI Key: MSIYZHKSOISDGW-UHFFFAOYSA-N
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Description

4-Chloropyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H3Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloropyridine-3-sulfonyl chloride hydrochloride can be synthesized through the reaction of 4-chloropyridine with sulfuryl chloride. The reaction typically occurs in the presence of a solvent such as dichloromethane and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate temperature conditions and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents used. For example, reacting with an amine can produce a sulfonamide derivative .

Scientific Research Applications

4-Chloropyridine-3-sulfonyl chloride hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloropyridine-3-sulfonyl chloride hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to modify or create new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloropyridine-3-sulfonyl chloride hydrochloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the pyridine ring. This combination of functional groups makes it highly reactive and versatile in chemical synthesis .

Properties

Molecular Formula

C5H4Cl3NO2S

Molecular Weight

248.5 g/mol

IUPAC Name

4-chloropyridine-3-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C5H3Cl2NO2S.ClH/c6-4-1-2-8-3-5(4)11(7,9)10;/h1-3H;1H

InChI Key

MSIYZHKSOISDGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)Cl.Cl

Origin of Product

United States

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